molecular formula C20H22N6O2 B2931641 N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide CAS No. 2034208-94-9

N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide

Cat. No. B2931641
CAS RN: 2034208-94-9
M. Wt: 378.436
InChI Key: BBFOERVDTHOTRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Without specific information, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be quite complex . The presence of multiple rings (cyclopropyl, pyrazole, piperidine, and oxazole) suggests that it could have interesting three-dimensional structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used . The presence of several different functional groups means that it could potentially participate in a wide variety of reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . For example, the presence of a carboxamide group could make it polar and capable of forming hydrogen bonds.

Scientific Research Applications

Mycobacterium Tuberculosis GyrB Inhibitors

Research on thiazole-aminopiperidine hybrid analogues, similar in structure to the compound of interest, has shown promising results as inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. These compounds exhibit potent antitubercular activity and low cytotoxicity, making them potential candidates for tuberculosis treatment (Jeankumar et al., 2013).

Pyrazole Derivatives as Cannabinoid Receptor Antagonists

Pyrazole derivatives, structurally related to the query compound, have been extensively studied for their role as cannabinoid receptor antagonists. These compounds provide a foundation for the development of therapeutics aimed at modulating cannabinoid receptor activity, potentially useful in treating disorders associated with cannabinoid receptor dysregulation (Lan et al., 1999).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives, similar to the compound , have demonstrated significant anticancer and anti-5-lipoxygenase activities. These findings suggest potential applications in developing new therapeutic agents for cancer treatment and inflammation control (Rahmouni et al., 2016).

Inhibitors of DNA Gyrase for Tuberculosis Treatment

Benzofuran and benzo[d]isothiazole derivatives, bearing similarity in functional activity to the compound of interest, have been identified as potent inhibitors of Mycobacterium tuberculosis DNA Gyrase B. These compounds offer a new avenue for tuberculosis therapy, with one specific derivative showing significant inhibitory activity and a favorable safety profile (Reddy et al., 2014).

Antifungal Activities

Pyrazole derivatives have also been explored for their antifungal activities against various phytopathogens, indicating their potential as agrochemical agents to protect crops from fungal diseases. This application showcases the versatility of pyrazole compounds in both medicinal and agricultural fields (Vicentini et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it’s intended to be a drug, it would interact with biological molecules in the body to exert its effects.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications . For example, if it shows promise as a drug, future research could focus on testing its efficacy and safety in clinical trials.

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-20(17-10-18(28-25-17)14-2-1-7-21-12-14)22-15-5-8-26(9-6-15)19-11-16(23-24-19)13-3-4-13/h1-2,7,10-13,15H,3-6,8-9H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFOERVDTHOTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

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